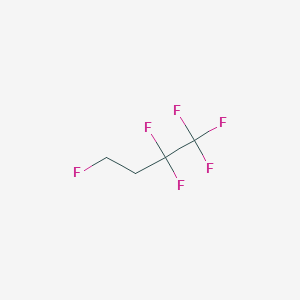
1,1,1,2,2,4-Hexafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,4-Hexafluorobutane is a fluorinated organic compound with the molecular formula C4H2F6. It is a colorless, volatile liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its high stability and low reactivity, making it suitable for use in harsh chemical environments.
Preparation Methods
1,1,1,2,2,4-Hexafluorobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper and an amine to produce 1,1,1,4,4,4-hexafluoro-2-butene. This intermediate is then hydrogenated to yield this compound . Industrial production methods often involve the use of specialized fluorination agents and controlled reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1,1,1,2,2,4-Hexafluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of less fluorinated derivatives.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include hydrogen, halogenating agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1,2,2,4-Hexafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of fluorinated compounds.
Biology: The compound is utilized in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into fluorinated pharmaceuticals often involves the use of this compound as a building block for drug development.
Industry: The compound is employed in the production of high-performance materials, such as fluoropolymers and fluorinated surfactants
Mechanism of Action
The mechanism of action of 1,1,1,2,2,4-hexafluorobutane involves its interaction with various molecular targets and pathways. Due to its high electronegativity and stability, the compound can form strong bonds with other molecules, influencing their chemical behavior. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
1,1,1,2,2,4-Hexafluorobutane can be compared with other similar fluorinated compounds, such as:
1,1,2,3,3,4-Hexafluorobutane: This compound has a similar structure but differs in the position of fluorine atoms, leading to different chemical properties and reactivity.
Hexafluorobutadiene: Known for its use in plasma etching, this compound has a different application profile compared to this compound.
Hexafluoro-2-butene: This unsaturated compound is used in various industrial applications and has distinct chemical behavior due to the presence of double bonds.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts high stability and low reactivity, making it suitable for specialized applications.
Properties
CAS No. |
161791-32-8 |
|---|---|
Molecular Formula |
C4H4F6 |
Molecular Weight |
166.06 g/mol |
IUPAC Name |
1,1,1,2,2,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-2-1-3(6,7)4(8,9)10/h1-2H2 |
InChI Key |
KSUHRWWSNHJRMY-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















